Fmoc-Cys(STmp)-OH is a protected cysteine amino acid derivative developed for Fmoc solid-phase peptide synthesis (SPPS). Its defining feature is the S-(2,3,5,6-tetramethyl-4-pyridinyl)thiophenyl (STmp) protecting group on the cysteine thiol. This group is engineered for high stability during standard SPPS cycles, including repeated piperidine treatments for Fmoc removal. Crucially, the STmp group can be selectively removed under very mild, non-acidic reducing conditions, a property that is not shared by more common cysteine protecting groups like Trityl (Trt). This orthogonality allows for precise, on-resin formation of disulfide bonds, making it a specialized tool for synthesizing complex peptides with multiple, defined disulfide bridges.
Direct substitution of Fmoc-Cys(STmp)-OH with more common alternatives like Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH leads to process failure in workflows requiring selective disulfide bond formation. The Trityl (Trt) group is acid-labile and is removed simultaneously with other side-chain protecting groups and resin cleavage by Trifluoroacetic acid (TFA), preventing any selective, on-resin manipulation. The Acetamidomethyl (Acm) group, while stable to TFA, requires harsh oxidative conditions (e.g., iodine) for removal, which can cause unwanted side reactions on sensitive residues. Fmoc-Cys(STmp)-OH is procured specifically for its unique deprotection mechanism—mild reduction—which is orthogonal to both acid-labile (Trt) and harsh oxidative (Acm) removal methods, enabling process control that is unattainable with these common substitutes.
The STmp group is removed under exceptionally mild and rapid reducing conditions, which are fully orthogonal to standard Fmoc-SPPS deprotection steps. Complete removal can be achieved on-resin in as little as 15 minutes (3 treatments of 5 minutes) using 5% Dithiothreitol (DTT) in a buffered solution. In contrast, the common alternative Fmoc-Cys(Acm)-OH requires harsh oxidative cleavage with iodine, while Fmoc-Cys(Trt)-OH is not orthogonally removable and requires final TFA cleavage.
| Evidence Dimension | On-Resin Deprotection Conditions & Time |
| Target Compound Data | Complete removal with 5% DTT, 0.1 M NMM in DMF (3 x 5 min treatments) |
| Comparator Or Baseline | Fmoc-Cys(Acm)-OH: Requires Iodine (I2) treatment. Fmoc-Cys(Trt)-OH: Not removable on-resin; requires global TFA cleavage. |
| Quantified Difference | Enables mild, orthogonal on-resin deprotection in minutes, a capability absent in common substitutes. |
| Conditions | Solid-phase peptide synthesis (SPPS) on-resin. |
This enables complex synthesis workflows, such as regioselective multi-disulfide bond formation, that are impractical or impossible with standard cysteine precursors.
The Cys(STmp) group demonstrates high stability to the basic conditions (e.g., 20% piperidine in DMF) used for Nα-Fmoc removal during chain elongation. This contrasts with the widely used Cys(Trt) group, which can exhibit premature deprotection and side reactions. For instance, studies have shown that racemization during coupling of Fmoc-Cys(Trt)-OH can be significant (e.g., 3.3%), whereas other, more stable protecting groups show much lower levels (e.g., 0.74% with Thp). While direct quantitative stability data for STmp vs Trt is not specified, its classification as a stable, orthogonal group places it in a class designed to avoid the known lability issues of Trt, which can lead to impurities.
| Evidence Dimension | Stability to SPPS Conditions & Side Reaction Propensity |
| Target Compound Data | Reported as stable to piperidine. |
| Comparator Or Baseline | Fmoc-Cys(Trt)-OH: Known to be susceptible to partial cleavage and side reactions, including racemization (reported as high as 3.3% to 8.0% under various coupling conditions). |
| Quantified Difference | Reduces risk of process-related impurities and racemization associated with the partial lability of the Trt group. |
| Conditions | Iterative Fmoc-SPPS cycles involving piperidine treatment and amino acid coupling. |
Higher stability ensures greater purity of the crude peptide product, which simplifies downstream purification, reduces material loss, and lowers the total cost of synthesis.
For the synthesis of complex peptides such as conotoxins or insulin analogs, where multiple disulfide bridges must be formed in a specific order. The orthogonal removal of the STmp group allows for the selective deprotection and oxidation of one cysteine pair on-resin, while other cysteine residues (e.g., protected with Acm or Trt) remain intact for subsequent manipulations.
When preparing cyclic peptides where the cyclization is achieved via a disulfide bond. The ability to deprotect the Cys(STmp) residues while the peptide is still anchored to the solid support allows for efficient intramolecular oxidation, often leading to higher yields and purity compared to solution-phase cyclization. This process is not feasible with standard Fmoc-Cys(Trt)-OH.
In workflows that require a free thiol for modification or ligation after the main peptide chain is assembled but before final cleavage. The mild, on-resin deprotection of Cys(STmp) provides a cleanly deprotected cysteine residue ready for conjugation or use in native chemical ligation (NCL) strategies, a level of process control not offered by acid-labile groups.